molecular formula C10H11ClF3N B572436 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1260683-15-5

5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B572436
CAS No.: 1260683-15-5
M. Wt: 237.65
InChI Key: ZMLUGKOFBXISKQ-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C₁₀H₁₁ClF₃N. It is a derivative of tetrahydroquinoline, featuring a trifluoromethyl group at the 5-position. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role in neurodegenerative diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the formation of stable complexes involving cyclin-dependent kinase 5 and its activator p25, leading to the modulation of tau protein phosphorylation . This mechanism is particularly relevant in the context of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group at the 5-position of the tetrahydroquinoline ring imparts unique chemical and biological properties to 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This modification enhances its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9;/h1,4-5,14H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUGKOFBXISKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719244
Record name 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260683-15-5
Record name 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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